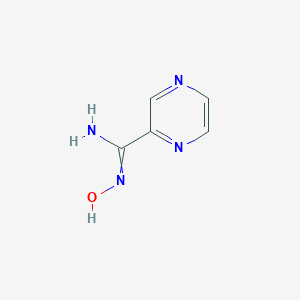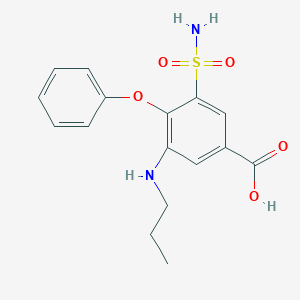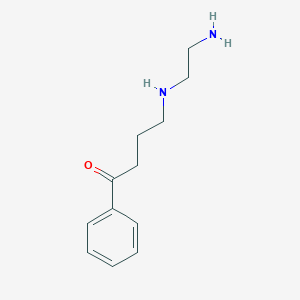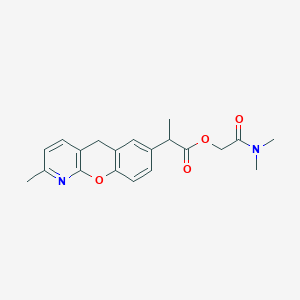
Tilnoprofen arbamel
Vue d'ensemble
Description
-benzopyrano[2,3-b]pyridine-7-acétate, est un promédicament développé comme un nouvel anti-inflammatoire non stéroïdien (AINS). Il a été initialement développé par Yoshitomi et Japan Tobacco pour le traitement de la douleur dans la polyarthrite rhumatoïde mais a ensuite été abandonné . Après administration, le TILNOPROFÈNE ARBAMEL est rapidement hydrolysé en son métabolite actif, l'acide alpha,2-diméthyl-5H-1benzopyrano[2,3-b]pyridine-7-acétique, qui agit comme un inhibiteur de la cyclo-oxygénase .
Méthodes De Préparation
La synthèse du TILNOPROFÈNE ARBAMEL implique l'estérification de l'acide alpha,2-diméthyl-5H-1benzopyrano[2,3-b]pyridine-7-acétique avec le N,N-diméthylglycolamide . Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter le processus d'estérification. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces conditions pour obtenir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Le TILNOPROFÈNE ARBAMEL subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le promédicament est rapidement hydrolysé en son métabolite actif, l'acide alpha,2-diméthyl-5H-benzopyrano[2,3-b]pyridine-7-acétique.
Oxydation et réduction : Ces réactions sont moins fréquentes pour le TILNOPROFÈNE ARBAMEL mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels ester et amide.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides ou les bases pour l'hydrolyse, les agents oxydants ou réducteurs pour les réactions d'oxydation et de réduction, et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement le métabolite actif et d'autres dérivés en fonction des conditions réactionnelles spécifiques .
Applications de la recherche scientifique
Chimie : Comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Industrie : Applications potentielles dans le développement de nouveaux AINS et de produits pharmaceutiques connexes.
Mécanisme d'action
Le mécanisme d'action du TILNOPROFÈNE ARBAMEL implique son hydrolyse rapide en son métabolite actif, l'acide alpha,2-diméthyl-5H-1benzopyrano[2,3-b]pyridine-7-acétique. Ce métabolite actif inhibe les enzymes cyclo-oxygénases, qui sont impliquées dans la production de prostaglandines qui interviennent dans l'inflammation et la douleur . En inhibant ces enzymes, le composé réduit l'inflammation et procure des effets analgésiques .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of TILNOPROFEN ARBAMEL involves its rapid hydrolysis to the active metabolite, alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid. This active metabolite inhibits cyclo-oxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and provides analgesic effects .
Comparaison Avec Des Composés Similaires
Le TILNOPROFÈNE ARBAMEL peut être comparé à d'autres anti-inflammatoires non stéroïdiens (AINS) tels que :
Indométhacine : Un autre AINS qui inhibe également les enzymes cyclo-oxygénases mais possède une structure chimique et un profil pharmacocinétique différents.
Le caractère unique du TILNOPROFÈNE ARBAMEL réside dans sa structure chimique spécifique et sa conversion rapide en un métabolite actif qui inhibe efficacement les enzymes cyclo-oxygénases .
Propriétés
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
| Record name | Tilnoprofen arbamel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilnoprofen arbamel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILNOPROFEN ARBAMEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
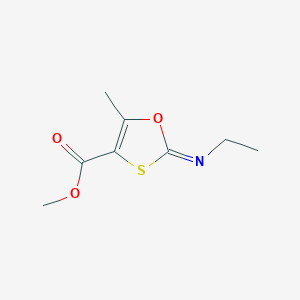
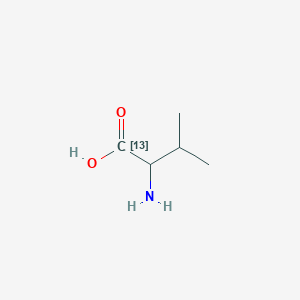


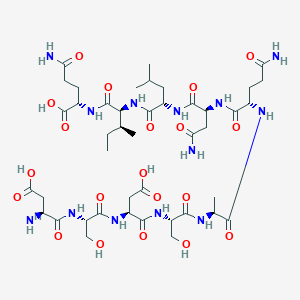
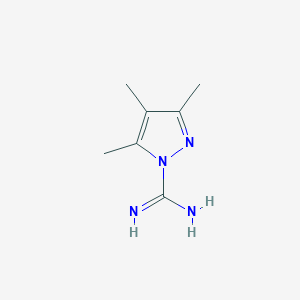
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)


![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)

